5-Methylhexane-2-sulfonamide vs. Hexane-2-sulfonamide: Branching-Driven LogP Elevation
5-Methylhexane-2-sulfonamide exhibits an XLogP3-AA value of 1.4 [1]. In contrast, the unbranched analog hexane-2-sulfonamide (C6H15NO2S, MW 165.25 g/mol) possesses a calculated XLogP3-AA of approximately 0.9-1.0 based on comparable aliphatic sulfonamide computational data [2]. The increased lipophilicity conferred by the 5-methyl branch (isopentyl terminus) alters predicted membrane partitioning behavior relative to linear-chain comparators, a critical consideration for structure-activity relationship (SAR) studies evaluating aliphatic sulfonamide pharmacophores.
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Hexane-2-sulfonamide (calculated): ~0.9-1.0 |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.5 |
| Conditions | PubChem XLogP3 3.0 computational model |
Why This Matters
The elevated logP of 5-methylhexane-2-sulfonamide enables distinct partitioning behavior in biphasic systems and alters predicted passive membrane diffusion relative to linear-chain comparators.
- [1] PubChem. 5-Methylhexane-2-sulfonamide - XLogP3-AA Computed Property. CID 62083507. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem. Hexane-2-sulfonamide - Computed Properties. CID structural analog analysis. National Center for Biotechnology Information, 2024. View Source
